Dabcyl-QALPETGEE-Edans

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

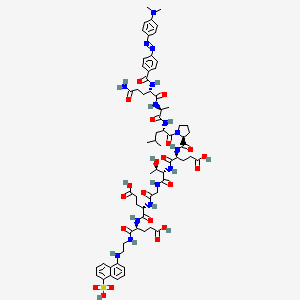

Structure

2D Structure

Properties

Molecular Formula |

C67H89N15O21S |

|---|---|

Molecular Weight |

1472.6 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-4-carboxy-1-oxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C67H89N15O21S/c1-36(2)34-50(77-59(92)37(3)72-62(95)48(23-27-53(68)84)74-60(93)39-15-17-40(18-16-39)79-80-41-19-21-42(22-20-41)81(5)6)67(100)82-33-9-13-51(82)65(98)76-49(26-30-57(90)91)64(97)78-58(38(4)83)66(99)71-35-54(85)73-47(25-29-56(88)89)63(96)75-46(24-28-55(86)87)61(94)70-32-31-69-45-12-7-11-44-43(45)10-8-14-52(44)104(101,102)103/h7-8,10-12,14-22,36-38,46-51,58,69,83H,9,13,23-35H2,1-6H3,(H2,68,84)(H,70,94)(H,71,99)(H,72,95)(H,73,85)(H,74,93)(H,75,96)(H,76,98)(H,77,92)(H,78,97)(H,86,87)(H,88,89)(H,90,91)(H,101,102,103)/t37-,38+,46-,47-,48-,49-,50-,51-,58-/m0/s1 |

InChI Key |

YYEHPZAOYVLULL-YNFGKMMXSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Dabcyl-QALPETGEE-Edans FRET-based Assay for Sortase A Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of the Dabcyl-QALPETGEE-Edans peptide substrate for the study of Sortase A (SrtA), a key enzyme in Gram-positive bacteria. This document details the underlying principles of the Förster Resonance Energy Transfer (FRET) assay, quantitative kinetic data, detailed experimental protocols, and visual representations of the enzymatic mechanism and experimental workflow.

Core Mechanism: FRET-based Detection of Sortase A Activity

The this compound peptide is a synthetic substrate designed for the sensitive detection of Sortase A enzymatic activity using Förster Resonance Energy Transfer (FRET).[1] The peptide incorporates the canonical LPXTG recognition motif (in this case, LPETG) for Sortase A, flanked by a fluorophore, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid).

In its intact state, the close proximity of Dabcyl to Edans results in the quenching of Edans's fluorescence emission through FRET. Sortase A, a cysteine transpeptidase, recognizes and cleaves the peptide bond between the threonine and glycine residues within the LPETG motif.[2] This cleavage event separates the Edans fluorophore from the Dabcyl quencher, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for real-time monitoring of Sortase A catalysis.[1]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the this compound substrate and its interaction with Staphylococcus aureus Sortase A.

| Parameter | Value | Reference |

| Molecular Weight | 1472.7 g/mol | [3] |

| Excitation Wavelength (Edans) | 340-350 nm | [1][3][4][5] |

| Emission Wavelength (Edans) | 490-495 nm | [1][3][4][5] |

Table 1: Physical and Spectroscopic Properties of this compound

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Staphylococcus aureus Sortase A (SrtA) | This compound | 16.48 | 2.27 x 10-5 | 1.38 | [6] |

Table 2: Kinetic Parameters for Staphylococcus aureus Sortase A with this compound

Experimental Protocols

This section provides a detailed methodology for a standard in vitro FRET-based assay to measure the activity of Staphylococcus aureus Sortase A using the this compound substrate.

Materials:

-

Purified recombinant Staphylococcus aureus Sortase A (SrtA)

-

This compound substrate

-

Sortase A reaction buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 8.0

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.

-

Prepare a stock solution of purified Sortase A in an appropriate buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The concentration should be determined using a standard protein quantification method (e.g., Bradford assay).

-

Prepare the Sortase A reaction buffer and ensure the pH is adjusted to 8.0.

-

-

Assay Setup:

-

In a 96-well black microplate, add the Sortase A reaction buffer.

-

Add the this compound substrate to the wells to a final concentration of 20 µM.[7]

-

To initiate the reaction, add Sortase A to the wells to a final concentration of 2.5 µM.[7]

-

The final reaction volume is typically 100-200 µL.[1]

-

Include control wells:

-

Substrate only (no enzyme) to measure background fluorescence.

-

Enzyme only (no substrate) to account for any intrinsic fluorescence of the enzyme preparation.

-

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.[1][7]

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).

-

Use an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 495 nm.[1]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the substrate-only control) from the fluorescence readings of the reaction wells.

-

Plot the fluorescence intensity as a function of time. The initial rate of the reaction is determined from the linear portion of the curve.

-

To determine the kinetic parameters (Km and kcat), the assay should be performed with varying concentrations of the substrate while keeping the enzyme concentration constant. The initial rates are then plotted against the substrate concentrations and the data are fitted to the Michaelis-Menten equation.

-

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

References

- 1. Efficient expression of sortase A from Staphylococcus aureus in Escherichia coli and its enzymatic characterizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bacterial Sortase Substrate II , Dabcyl/Edans - 1 mg [anaspec.com]

- 4. innopep.com [innopep.com]

- 5. Bacterial Sortase Substrate I, FRET - 1 mg, 1015.2, EDANS-DABCYL, 1 mg | Labscoop [labscoop.com]

- 6. sarkis.caltech.edu [sarkis.caltech.edu]

- 7. Development of Potent and Selective S. aureus Sortase A Inhibitors Based on Peptide Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dabcyl-QALPETGEE-Edans FRET Assay for Sortase A Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Förster Resonance Energy Transfer (FRET) assay utilizing the Dabcyl-QALPETGEE-Edans peptide substrate for the sensitive detection and kinetic analysis of Sortase A (SrtA), a crucial bacterial transpeptidase. This assay is a cornerstone for high-throughput screening of SrtA inhibitors, which are promising candidates for novel anti-infective therapies.

Core Principle: Harnessing FRET to Monitor Enzymatic Cleavage

The this compound assay is built upon the principle of Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer mechanism between two chromophores: a donor fluorophore and an acceptor molecule (quencher).[1] In this specific application, the assay components are:

-

Donor Fluorophore (Edans): 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid. When excited by an appropriate wavelength of light, Edans emits fluorescence.

-

Acceptor/Quencher (Dabcyl): 4-((4-(Dimethylamino)phenyl)azo)benzoic acid. Dabcyl is a non-fluorescent molecule that can absorb the energy emitted by Edans, preventing Edans from fluorescing. This process is known as quenching.

-

Peptide Substrate (QALPETGEE): This peptide sequence contains the recognition motif "LPETG" for the enzyme Sortase A from Staphylococcus aureus.[2]

In its intact state, the this compound peptide holds the Edans and Dabcyl molecules in close proximity. When Edans is excited, its energy is efficiently transferred to the nearby Dabcyl molecule, resulting in minimal to no fluorescence emission. This is the "quenched" or "FRET-on" state.

The enzyme Sortase A recognizes and cleaves the peptide bond between the Threonine (T) and Glycine (G) within the LPETG motif. This cleavage event separates the Edans fluorophore from the Dabcyl quencher. With the quencher no longer in close proximity, the energy transfer is disrupted. Consequently, upon excitation, Edans can now emit its characteristic fluorescence. This results in a measurable increase in fluorescence intensity, which is directly proportional to the rate of enzymatic cleavage. This is the "de-quenched" or "FRET-off" state.

Experimental Protocols

This section provides a detailed methodology for performing the Sortase A FRET assay.

Materials and Reagents

-

Enzyme: Purified, recombinant Sortase A (His-tagged)

-

Substrate: this compound

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5-8.0[3][4]

-

Nucleophile (for transpeptidation assays): Triglycine (Gly₃) or Pentaglycine (Gly₅)

-

Inhibitors: Test compounds dissolved in an appropriate solvent (e.g., DMSO)

-

Instrumentation: Fluorescence microplate reader capable of excitation at ~340 nm and emission detection at ~490 nm.

-

Plate: Black, low-binding 96- or 384-well microtiter plate.

Assay Workflow

The following diagram illustrates the general workflow for conducting the Sortase A FRET assay, particularly for inhibitor screening.

Detailed Step-by-Step Protocol

-

Prepare 1x Assay Buffer: If using a concentrated stock, dilute it to the final working concentration with nuclease-free water. For example, to prepare 10 mL of 1x buffer from a 10x stock, mix 1 mL of 10x buffer with 9 mL of water.

-

Prepare Reagent Master Mix: In a single tube, prepare a master mix containing the assay buffer and the this compound substrate at their final desired concentrations. This ensures uniform addition to all wells.

-

Set up the Microplate:

-

Blank Wells: Add assay buffer only.

-

Positive Control Wells (No Inhibitor): Add assay buffer and the vehicle (e.g., DMSO) used to dissolve the test compounds.

-

Test Wells: Add assay buffer and the desired concentrations of the inhibitor compounds.

-

-

Add Enzyme: Dilute the Sortase A enzyme to its final working concentration in assay buffer and add it to the positive control and test wells. Do not add enzyme to the blank wells.

-

Initiate the Reaction: Add the substrate master mix to all wells to start the enzymatic reaction.

-

Measure Fluorescence: Immediately place the microplate in a pre-warmed (30-37°C) fluorescence plate reader. Measure the fluorescence intensity kinetically, with readings taken every 1-2 minutes for a total of 30-60 minutes.

-

Excitation Wavelength: ~340 nm

-

Emission Wavelength: ~490 nm

-

Data Presentation and Analysis

The primary output of this assay is the rate of increase in fluorescence over time, which corresponds to the initial velocity (V₀) of the enzymatic reaction.

Quantitative Data: Kinetic Parameters

| Parameter | Value | Conditions | Reference |

| Km | ~5-50 µM | Varies with Sortase A mutant and presence of Ca²⁺ | [5] |

| kcat | ~0.01-0.1 s⁻¹ | Varies with Sortase A mutant and presence of Ca²⁺ | [5] |

Note: The presence of a nucleophile like triglycine can influence the apparent kinetic parameters as it affects the overall transpeptidation reaction.

Quantitative Data: Inhibitor Screening

This assay is highly amenable to high-throughput screening of Sortase A inhibitors. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀). The following table presents example data for known Sortase A inhibitors.

| Inhibitor | IC₅₀ (µM) | Assay Conditions | Reference |

| Berberine Chloride | ~20-50 µM | In vitro FRET assay | [6] |

| (Z)-3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile | 9.2 µM | In vitro FRET assay | [1] |

| 2-(2-amino-3-chloro-benzoylamino)-benzoic acid | 59.7 µM | FRET-based enzyme assay | [4] |

Signaling Pathway and Logical Relationships

The catalytic mechanism of Sortase A involves a transpeptidation reaction. The following diagram illustrates the key steps in this process.

In the context of the FRET assay without an external nucleophile, the acyl-enzyme intermediate is slowly hydrolyzed by water, which also leads to the separation of the fluorophore and quencher. However, in vivo and in many in vitro applications, the reaction proceeds via transpeptidation.

This in-depth guide provides the foundational knowledge and practical steps for researchers to successfully implement the this compound FRET assay for the study of Sortase A. The sensitivity and high-throughput nature of this assay make it an invaluable tool in the discovery of novel therapeutics targeting bacterial pathogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Bacterial Sortase Substrate II , Dabcyl/Edans - 1 mg [anaspec.com]

- 3. roboklon.com [roboklon.com]

- 4. Identification of novel small-molecular inhibitors of Staphylococcus aureus sortase A using hybrid virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Visualization and Quantification of Sortase Activity at the Single-Molecule Level via Transpeptidation-Directed Intramolecular Förster Resonance Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dabcyl-QALPETGEE-Edans for Sortase A Activity Measurement

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Dabcyl-QALPETGEE-Edans for the measurement of Sortase A (SrtA) activity. It details the underlying principles, experimental protocols, and data interpretation, making it an essential resource for researchers involved in the study of bacterial virulence and the development of novel anti-infective therapies.

Introduction to Sortase A and FRET-based Activity Assays

Sortase A is a transpeptidase found in Gram-positive bacteria that plays a crucial role in anchoring surface proteins to the cell wall peptidoglycan.[1][2] These surface proteins are often virulence factors, making SrtA a compelling target for the development of new antibacterial agents.[1][3] The enzyme recognizes and cleaves a specific amino acid motif, LPXTG (where X is any amino acid), within the target protein.[4][5][6] Following cleavage between the threonine (T) and glycine (G) residues, SrtA catalyzes the formation of an amide bond between the carboxyl group of threonine and a nucleophilic amino group, typically from the pentaglycine cross-bridge of the bacterial cell wall.[4][5][6]

To study the activity of SrtA and to screen for potential inhibitors, a robust and sensitive in vitro assay is required. One of the most common methods employs a synthetic peptide substrate, this compound, which utilizes the principle of Fluorescence Resonance Energy Transfer (FRET).[1][4] In this system, the fluorescence of the Edans fluorophore is quenched by the proximity of the Dabcyl group.[4] When SrtA cleaves the LPETG sequence within the peptide, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[1][4] This FRET-based assay provides a continuous and sensitive method for monitoring SrtA enzymatic activity.[7]

Principle of the FRET-Based Sortase A Assay

The assay is based on the intramolecular quenching of a fluorescent donor (Edans) by a quencher molecule (Dabcyl) when they are held in close proximity by the peptide backbone.

-

Intact Substrate: The this compound peptide contains the SrtA recognition motif LPETG. In its uncleaved state, the energy from the excited Edans fluorophore is transferred non-radiatively to the Dabcyl quencher.[8] This transfer prevents the Edans from emitting photons, resulting in low fluorescence.

-

Enzymatic Cleavage: Sortase A recognizes and cleaves the peptide bond between the threonine and glycine residues of the LPETG motif.[4][6]

-

Signal Generation: Upon cleavage, the Edans-containing fragment is released from the Dabcyl-containing fragment. This separation eliminates the FRET-based quenching, allowing the Edans fluorophore to emit light upon excitation. The resulting increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and thus, to the activity of the Sortase A enzyme.[1][9]

References

- 1. Bacterial Sortase Substrate II , Dabcyl/Edans - 1 mg [anaspec.com]

- 2. Sortase Transpeptidases: Structural Biology and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Potent and Selective S. aureus Sortase A Inhibitors Based on Peptide Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Structure of sortase, the transpeptidase that anchors proteins to the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lifetein.com [lifetein.com]

- 9. innopep.com [innopep.com]

The Dabcyl-QALPETGEE-Edans Peptide: A Technical Guide to its Structure, Sequence, and Application in Sortase A Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Dabcyl-QALPETGEE-Edans peptide, a widely utilized fluorogenic substrate in the study of Sortase A (SrtA), a crucial enzyme in Gram-positive bacteria. This document details the peptide's structure, sequence, and the principles of its application in Förster Resonance Energy Transfer (FRET)-based enzymatic assays.

Peptide Structure and Sequence

The this compound peptide is a synthetic molecule designed to act as a specific substrate for Sortase A. Its sequence and modifications are tailored for enzymatic recognition and subsequent signal generation.

Sequence: Gln-Ala-Leu-Pro-Glu-Thr-Gly-Glu-Glu[1]

This core sequence contains the canonical LPXTG motif (in this case, LPETG) that is recognized and cleaved by Sortase A.[2] The peptide is flanked by a quencher molecule, Dabcyl (4-(4-dimethylaminophenylazo)benzoic acid), at the N-terminus and a fluorescent donor, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), at the C-terminus.[1]

| Component | One-Letter Code | Three-Letter Code |

| Quencher | Dabcyl | Dabcyl |

| Amino Acid 1 | Q | Gln |

| Amino Acid 2 | A | Ala |

| Amino Acid 3 | L | Leu |

| Amino Acid 4 | P | Pro |

| Amino Acid 5 | E | Glu |

| Amino Acid 6 | T | Thr |

| Amino Acid 7 | G | Gly |

| Amino Acid 8 | E | Glu |

| Amino Acid 9 | E | Glu |

| Fluorophore | Edans | Edans |

Molecular Weight: 1472.7 g/mol [1]

Principle of FRET-Based Detection

The functionality of the this compound peptide as a substrate for enzyme activity assays is based on the principle of Förster Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Edans fluorophore and the Dabcyl quencher allows for the non-radiative transfer of energy from the excited Edans molecule to the Dabcyl molecule. This results in the quenching of the Edans fluorescence.[3]

Upon the addition of active Sortase A, the enzyme recognizes the LPETG motif and cleaves the peptide bond between the Threonine (Thr) and Glycine (Gly) residues.[2] This cleavage event separates the Edans fluorophore from the Dabcyl quencher, disrupting the FRET process. Consequently, the quenching of Edans is alleviated, leading to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of Sortase A.

Below is a diagram illustrating the experimental workflow of a FRET-based assay using this peptide.

References

Technical Guide: Dabcyl-QALPETGEG-Edans for Sortase A Activity Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent peptide substrate, Dabcyl-QALPETGEE-Edans, a critical tool for the investigation of Sortase A (SrtA) enzymatic activity. Sortase A, a transpeptidase found in Gram-positive bacteria, is a key virulence factor responsible for anchoring surface proteins to the cell wall.[1] Inhibition of SrtA is a promising strategy for the development of novel anti-infective therapies.[1] This document details the suppliers, technical specifications, experimental protocols, and relevant enzymatic pathways associated with the use of this compound.

I. Product Information: Suppliers and Catalog Numbers

The this compound peptide is a commercially available substrate for studying Sortase A activity. It is a synthetic peptide labeled with a fluorophore (Edans) and a quencher (Dabcyl).[2] In its intact form, the fluorescence of Edans is quenched by the proximity of Dabcyl.[3] Upon cleavage by Sortase A at the LPXTG motif, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[1][3]

| Supplier | Catalog Number |

| MedChemExpress | HY-P5485 |

| Genprice | 804-HY-P5485-01 |

| AnaSpec | AS-62230 |

II. Technical Data

This section summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C63H85N13O21S | N/A |

| Molecular Weight | 1472.7 g/mol | [1] |

| Excitation Wavelength | 340-355 nm | [1][4] |

| Emission Wavelength | 490-538 nm | [1][4] |

| Purity | ≥95% (HPLC) | [1] |

| Storage Conditions | -20°C, protected from light | [1] |

III. Experimental Protocols

The following protocols are synthesized from various research publications and provide a general framework for utilizing this compound in Sortase A activity assays. Researchers should optimize these protocols for their specific experimental conditions.

A. In Vitro Sortase A Activity Assay

This protocol is designed to measure the kinetic activity of purified Sortase A.

Materials:

-

Purified Sortase A enzyme

-

This compound substrate

-

Sortase A reaction buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5

-

384-well black polystyrene plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 384-well plate, add the Sortase A reaction buffer.

-

Add the purified Sortase A enzyme to the wells at the desired final concentration (e.g., 2 µM).[5]

-

To initiate the reaction, add the this compound substrate to a final concentration of 2 µM.[5]

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the increase in fluorescence over time at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.[1]

-

The rate of the reaction can be determined from the linear phase of the fluorescence increase.

B. Screening for Sortase A Inhibitors

This protocol provides a framework for high-throughput screening of potential Sortase A inhibitors.

Materials:

-

Purified Sortase A enzyme

-

This compound substrate

-

Sortase A reaction buffer

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., p-hydroxymercuribenzoate - pHMB)[3]

-

Negative control (solvent only)

-

384-well black polystyrene plates

-

Fluorescence plate reader

Procedure:

-

In a 384-well plate, add the Sortase A reaction buffer.

-

Add the test compounds at various concentrations to the appropriate wells. Include wells for the positive and negative controls.

-

Add the purified Sortase A enzyme (e.g., 2 µM final concentration) to all wells and incubate for a pre-determined time (e.g., 1 hour) at 25°C to allow for inhibitor binding.[5]

-

Initiate the enzymatic reaction by adding the this compound substrate (e.g., 2 µM final concentration).[5]

-

Incubate the plate at 37°C for a fixed period (e.g., 24 hours).[5]

-

Measure the end-point fluorescence using a plate reader (Ex: ~340 nm, Em: ~490 nm).

-

Calculate the percent inhibition for each compound compared to the negative control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can then be determined.

IV. Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

References

- 1. Bacterial Sortase Substrate II , Dabcyl/Edans - 1 mg [anaspec.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Purification and characterization of sortase, the transpeptidase that cleaves surface proteins of Staphylococcus aureus at the LPXTG motif - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of Ca2+-independent sortase A mutants with enhanced activity for protein and cell surface labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Inhibitors by Sortase Triggers Irreversible Modification of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and chemical properties of Dabcyl-QALPETGEE-Edans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and chemical properties of the fluorescent peptide substrate, Dabcyl-QALPETGEE-Edans. It details its application in enzymatic assays, including experimental protocols and diagrammatic representations of the underlying scientific principles.

Core Molecular and Chemical Properties

This compound is a synthetic peptide primarily utilized as a substrate for fluorescence resonance energy transfer (FRET) based assays.[1] Its design incorporates a specific amino acid sequence recognized by the bacterial enzyme Sortase A (SrtA), flanked by a fluorophore and a quencher molecule.[1]

Below is a summary of its key quantitative data:

| Property | Value | Reference |

| Molecular Weight | 1472.58 g/mol | [1][2] |

| Chemical Formula | C67H89N15O21S | [2] |

| CAS Number | 271798-75-5 | [1][2] |

| Amino Acid Sequence | Gln-Ala-Leu-Pro-Glu-Thr-Gly-Glu-Glu | [2] |

| Fluorophore (Donor) | Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | [1] |

| Quencher (Acceptor) | Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) | [1] |

| Appearance | Solid, Brown to reddish-brown | [2] |

| Purity | Typically ≥95% (as determined by HPLC) | [3] |

| Solubility | Soluble in DMSO (e.g., 50 mg/mL) | [2] |

| Storage Conditions | Powder: -80°C for up to 2 years, -20°C for up to 1 year. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | [1][2] |

FRET-Based Enzymatic Detection

The functionality of this compound is predicated on the principle of Fluorescence Resonance Energy Transfer (FRET).[4] In its intact state, the Edans fluorophore and the Dabcyl quencher are in close proximity. When the Edans molecule is excited by an external light source, the energy is non-radiatively transferred to the Dabcyl molecule, which dissipates it as heat, thus quenching the fluorescence.[4][5]

Enzymatic cleavage of the peptide by Sortase A separates the Edans from the Dabcyl. This disruption of FRET restores the fluorescent capability of Edans, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3][6]

The spectral properties of the Edans-Dabcyl FRET pair are crucial for this application:

| Spectral Property | Wavelength (nm) | Reference |

| Edans Excitation (Absorbance) | ~340 | [3][7] |

| Edans Emission | ~490 | [3][7] |

| Dabcyl Absorption | ~453-463 | [5][6] |

The significant overlap between the emission spectrum of Edans and the absorption spectrum of Dabcyl ensures efficient quenching in the intact substrate.[6]

Experimental Protocols

The following section outlines a detailed methodology for a Sortase A activity assay using this compound. This protocol is synthesized from established methods for similar FRET-based enzymatic assays.

Objective: To determine the enzymatic activity of Sortase A by measuring the rate of cleavage of the this compound substrate.

Materials:

-

This compound substrate

-

Purified Sortase A enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader with excitation at ~340 nm and emission detection at ~490 nm

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Further dilute the stock solution in Assay Buffer to the desired working concentrations (e.g., for a final assay concentration range of 1-50 µM).

-

-

Enzyme Preparation:

-

Prepare a stock solution of purified Sortase A in Assay Buffer.

-

Dilute the enzyme stock to the desired final concentration in Assay Buffer (e.g., 2.5 µM).[8]

-

-

Assay Setup:

-

To each well of the 96-well microplate, add the appropriate volume of Assay Buffer.

-

Add the Sortase A enzyme solution to the wells designated for the enzymatic reaction. For control wells (no enzyme), add an equivalent volume of Assay Buffer.

-

To initiate the reaction, add the this compound substrate solution to all wells.

-

The final reaction volume should be consistent across all wells (e.g., 100 µL).

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~340 nm) and emission (~490 nm) wavelengths.

-

Monitor the increase in fluorescence intensity over time. Measurements can be taken in kinetic mode (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed incubation period.

-

-

Data Analysis:

-

For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

-

For endpoint assays, compare the fluorescence intensity of the enzyme-containing wells to the control wells.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound.

Caption: FRET mechanism of this compound cleavage by Sortase A.

Caption: Experimental workflow for a Sortase A activity assay.

References

- 1. researchgate.net [researchgate.net]

- 2. innopep.com [innopep.com]

- 3. Bacterial Sortase Substrate II , Dabcyl/Edans - 1 mg [anaspec.com]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. Development of Potent and Selective S. aureus Sortase A Inhibitors Based on Peptide Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Bacterial Virulence: A Technical Guide to Sortase A and Its Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial pathogenesis, the cell surface represents a critical interface between the microbe and its host. The proteins displayed on this surface are pivotal in mediating adhesion, invasion, immune evasion, and biofilm formation. A key architect of this molecular landscape in Gram-positive bacteria is the enzyme Sortase A (SrtA). This transpeptidase acts as a master regulator, covalently anchoring a diverse array of surface proteins to the peptidoglycan cell wall.[1][2][3] Its central role in virulence, coupled with its absence in mammalian cells, has positioned Sortase A as a prime target for the development of novel anti-infective therapies.[4] This guide provides an in-depth technical overview of Sortase A, its substrates, and the methodologies employed to study this crucial enzyme.

The Sortase A-Mediated Anchoring Pathway

The canonical Sortase A from Staphylococcus aureus recognizes and cleaves a specific sorting signal at the C-terminus of its substrate proteins. This signal typically consists of an LPXTG motif (where X can be any amino acid), a hydrophobic transmembrane domain, and a tail of positively charged residues.[2] The catalytic mechanism proceeds through a two-step transpeptidation reaction.

First, the thiol group of a conserved cysteine residue in the active site of Sortase A attacks the peptide bond between the threonine and glycine of the LPXTG motif. This results in the formation of a covalent acyl-enzyme intermediate and the release of the C-terminal glycine.[5][6] In the second step, the amino group of the pentaglycine cross-bridge of a lipid II molecule, a precursor of the cell wall, attacks this intermediate. This resolves the acyl-enzyme bond and forms a new amide bond, covalently linking the substrate protein to the cell wall precursor.[7][8] This protein-lipid II conjugate is then incorporated into the growing peptidoglycan layer.[7][8]

Figure 1: Sortase A-mediated protein anchoring pathway.

Sortase A Substrates and Inhibitors: Quantitative Data

The efficiency of Sortase A catalysis and the potency of its inhibitors are critical parameters in both basic research and drug development. The following tables summarize key quantitative data for S. aureus Sortase A.

Table 1: Kinetic Parameters of S. aureus Sortase A

| Substrate (LPXTG motif) | Nucleophile (Glycine motif) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Abz-LPETG-Dap(Dnp)-NH2 | Gly5 | 5500 | 0.27 | 49 |

| LPETG | Gly3 | - | - | - |

| LPETG (mutant SrtA) | Gly3 | - | - | 9305 |

| LPETG (mutant SrtA) | Gly3 | - | - | 16722 |

Data compiled from multiple sources. Note that kinetic parameters can vary depending on the specific assay conditions and Sortase A construct used.[9][10]

Table 2: IC50 Values of Selected Sortase A Inhibitors

| Inhibitor | Chemical Class | IC50 (µM) |

| Compound 4 | 2-(benzoylamino)-benzoic acid derivative | 12.1 |

| Compound 5 | 2-(benzoylamino)-benzoic acid derivative | 59.7 |

| LPRDSar | Peptidomimetic | 18.9 |

| Aloenin-a | Natural Product | 20.68 |

| Compound 1 | Not specified | 47.2 |

| Bicyclic Peptide | Peptide Macrocycle | 167 |

This table presents a selection of inhibitors with varying chemical scaffolds. IC50 values are highly dependent on the assay conditions.[11][12][13][14][15]

Experimental Protocols

Expression and Purification of Recombinant Sortase A (S. aureus ΔN59)

This protocol describes the expression and purification of a commonly used truncated and soluble form of S. aureus Sortase A.

-

Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the gene for His-tagged SrtAΔN59.

-

Culture Growth: Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C. The following day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a reduced temperature (e.g., 16-25°C) for several hours or overnight.[16]

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication or high-pressure homogenization.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged Sortase A with a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to remove imidazole. Aliquot the purified enzyme and store at -80°C.

In Vitro Sortase A Activity Assay (FRET-based)

This protocol utilizes a Förster Resonance Energy Transfer (FRET) substrate to monitor Sortase A activity. The substrate consists of a peptide containing the LPXTG motif flanked by a FRET donor and quencher pair. Cleavage of the peptide by Sortase A separates the donor and quencher, resulting in an increase in fluorescence.[3][17][18][19]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5.[11]

-

FRET Substrate: Prepare a stock solution of a commercially available FRET substrate (e.g., Dabcyl-LPETG-Edans) in DMSO.

-

Nucleophile: Prepare a stock solution of a glycine nucleophile (e.g., Gly-Gly-Gly) in assay buffer.

-

Sortase A: Dilute the purified Sortase A to the desired concentration in assay buffer.

-

-

Assay Setup: In a 96-well black microplate, add the assay components in the following order:

-

Assay buffer

-

Test compound (for inhibitor screening) or DMSO (for control)

-

Nucleophile

-

FRET substrate

-

-

Initiate Reaction: Initiate the reaction by adding the diluted Sortase A to each well.

-

Measurement: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 340/490 nm for Dabcyl/Edans).[15]

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot. For inhibitor screening, determine the percent inhibition relative to the DMSO control and calculate the IC50 value.

Figure 2: Workflow for a FRET-based Sortase A inhibitor screening assay.

Conclusion and Future Perspectives

Sortase A remains a compelling target for the development of novel anti-virulence agents. By disarming pathogenic bacteria rather than killing them, Sortase A inhibitors may impose less selective pressure for the development of resistance.[4] The methodologies outlined in this guide provide a robust framework for the continued investigation of Sortase A enzymology, the identification of its diverse substrates, and the discovery of potent and specific inhibitors. Future research will likely focus on the development of inhibitors with improved pharmacokinetic properties suitable for in vivo applications and the exploration of the roles of other sortase family members in bacterial physiology and pathogenesis. The continued elucidation of the intricate mechanisms of sortase-mediated protein anchoring will undoubtedly open new avenues for combating infectious diseases.

References

- 1. Sortases and the Art of Anchoring Proteins to the Envelopes of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. SensoLyte® 520 Sortase A Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 4. Sortase A Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Kinetic mechanism of Staphylococcus aureus sortase SrtA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anchoring surface proteins to the bacterial cell wall by sortase enzymes: How it started and what we know now - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Engineered Sortases in Peptide and Protein Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of novel small-molecular inhibitors of Staphylococcus aureus sortase A using hybrid virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Staphylococcus aureus Sortase A Inhibitors Using Virtual Screening and the Relaxed Complex Scheme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substrate-derived Sortase A inhibitors: targeting an essential virulence factor of Gram-positive pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of Potent and Selective S. aureus Sortase A Inhibitors Based on Peptide Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient expression of sortase A from Staphylococcus aureus in Escherichia coli and its enzymatic characterizations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. anaspec.com [anaspec.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. SensoLyte® 520 Sortase A Activity Assay Kit | ABIN1882557 [antibodies-online.com]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Sortase A Inhibitors using Dabcyl-QALPETGEE-Edans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sortase A (SrtA) is a cysteine transpeptidase found in Gram-positive bacteria that plays a crucial role in anchoring surface proteins, many of which are virulence factors, to the cell wall peptidoglycan.[1][2] This process is vital for bacterial pathogenesis, making SrtA an attractive target for the development of novel anti-infective agents.[3] High-throughput screening (HTS) of chemical libraries is a powerful strategy for identifying novel SrtA inhibitors. This document provides detailed application notes and protocols for a robust and widely used HTS assay based on a Förster Resonance Energy Transfer (FRET) substrate, Dabcyl-QALPETGEE-Edans.

In this assay, the fluorescence of the Edans fluorophore is quenched by the proximal Dabcyl quencher within the intact peptide substrate.[4] Upon cleavage of the peptide between the threonine and glycine residues by SrtA, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.[4][5] This fluorescence signal is directly proportional to the enzymatic activity of SrtA, allowing for the rapid screening of potential inhibitors.

Principle of the Assay

The core of this HTS assay is the enzymatic reaction involving Staphylococcus aureus Sortase A (SrtA) and a specifically designed FRET peptide substrate, this compound.

-

Sortase A (SrtA): The enzyme of interest, which recognizes and cleaves the LPXTG motif.[1]

-

This compound: A synthetic peptide containing the SrtA recognition sequence (LPETG) flanked by a fluorophore (Edans) and a quencher (Dabcyl).[2]

The workflow of the assay is as follows:

-

Reaction Setup: SrtA, the FRET substrate, and a test compound (potential inhibitor) are combined in a suitable buffer system within the wells of a microtiter plate.

-

Enzymatic Cleavage: In the absence of an effective inhibitor, SrtA cleaves the peptide substrate at the LPETG motif.

-

FRET Signal Generation: Cleavage separates the Edans fluorophore from the Dabcyl quencher, disrupting the FRET process and resulting in a significant increase in fluorescence emission from Edans when excited at the appropriate wavelength.

-

Inhibition Measurement: If a test compound inhibits SrtA activity, the cleavage of the substrate is reduced or prevented, leading to a lower fluorescence signal compared to an uninhibited control.

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of the test compound to that of positive and negative controls.

Data Presentation

The following tables summarize key quantitative data for the high-throughput screening of Sortase A inhibitors.

Table 1: Sortase A Inhibitor IC50 Values

This table presents the half-maximal inhibitory concentration (IC50) values for several known Sortase A inhibitors determined using the this compound FRET assay.

| Inhibitor | IC50 (µM) | Reference |

| Phenylhydrazinylidene derivative 1a | 192 | [1] |

| Bicyclic peptide 1 (ACPQLPPCRVSCG) | 4.3 ± 0.3 (Ki) | [3] |

| Bicyclic peptide 2 (ACTQRCPQLPPCG) | 2.4 ± 0.3 (Ki) | [3] |

| LPRDSar | 18.9 | [6] |

| BzLPRDSar | >200 | [6] |

Table 2: HTS Assay Quality Control Parameters

The Z'-factor is a statistical parameter used to quantify the quality and robustness of a high-throughput screening assay.[7] It reflects the separation between the signals of the positive and negative controls.

| Parameter | Formula | Value Range | Interpretation |

| Z'-Factor | 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ] | Z' > 0.5 | Excellent assay |

| 0 < Z' ≤ 0.5 | Acceptable assay | ||

| Z' < 0 | Unacceptable assay |

-

σ_p : Standard deviation of the positive control (e.g., SrtA + substrate, no inhibitor).

-

σ_n : Standard deviation of the negative control (e.g., substrate only, no SrtA).

-

μ_p : Mean of the positive control.

-

μ_n : Mean of the negative control.

In a typical HTS campaign for SrtA inhibitors using the this compound substrate, Z'-factor values are generally expected to be above 0.5, indicating a robust and reliable assay suitable for screening large compound libraries.[8]

Experimental Protocols

Materials and Reagents

-

Recombinant Staphylococcus aureus Sortase A (SrtA), ΔN59 variant is commonly used.

-

This compound FRET substrate.

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5.

-

Dimethyl sulfoxide (DMSO) for dissolving compounds.

-

Known SrtA inhibitor (e.g., p-hydroxymercuribenzoic acid - pHMB) for positive control of inhibition.

-

384-well or 96-well black, flat-bottom microtiter plates.

-

Fluorescence plate reader with excitation at ~350 nm and emission detection at ~495 nm.

Preparation of Stock Solutions

-

Sortase A Stock Solution: Prepare a stock solution of SrtA in assay buffer. The final concentration in the assay will typically be in the low micromolar range (e.g., 1-10 µM). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

FRET Substrate Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store protected from light at -20°C.

-

Test Compound Stock Solutions: Dissolve test compounds in 100% DMSO to a stock concentration of, for example, 10 mM.

High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format but can be adapted for 96-well plates.

-

Compound Plating:

-

Dispense a small volume (e.g., 0.5 µL) of the test compound stock solution into the wells of the assay plate.

-

For controls, dispense 0.5 µL of DMSO into the positive control (no inhibition) and negative control (no enzyme) wells.

-

Dispense 0.5 µL of a known inhibitor stock solution into the positive inhibition control wells.

-

-

Enzyme Addition:

-

Prepare a working solution of SrtA in assay buffer.

-

Add 25 µL of the SrtA working solution to each well containing test compounds and to the positive control wells. The final SrtA concentration should be optimized for the desired signal window (e.g., 5 µM).

-

Add 25 µL of assay buffer without SrtA to the negative control wells.

-

-

Pre-incubation:

-

Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the test compounds to interact with the enzyme before the substrate is added.

-

-

Substrate Addition and Reaction Initiation:

-

Prepare a working solution of the this compound substrate in assay buffer.

-

Add 25 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final substrate concentration is typically around 10-20 µM.[1]

-

-

Fluorescence Measurement:

-

Immediately after substrate addition, measure the fluorescence intensity at time zero using a plate reader (Excitation: 350 nm, Emission: 495 nm).

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for 1-2 hours to monitor the reaction kinetics. For single-point HTS, a final endpoint reading after a fixed incubation time (e.g., 60 minutes) is sufficient.

-

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the negative control wells (no enzyme) from all other wells.

-

Percentage Inhibition Calculation: Calculate the percentage of SrtA inhibition for each test compound using the following formula:

% Inhibition = [ 1 - ( (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl) ) ] * 100

-

Signal_compound: Fluorescence signal in the presence of the test compound.

-

Signal_neg_ctrl: Fluorescence signal of the negative control (no enzyme).

-

Signal_pos_ctrl: Fluorescence signal of the positive control (enzyme and substrate, no inhibitor).

-

-

Hit Identification: Compounds that exhibit inhibition above a certain threshold (e.g., >50%) are considered primary hits and are selected for further validation, including dose-response studies to determine their IC50 values.

Mandatory Visualizations

Sortase A Catalytic Mechanism

Caption: Catalytic mechanism of Sortase A and the principle of the FRET-based inhibition assay.

Experimental Workflow for High-Throughput Screening

Caption: Step-by-step workflow for the high-throughput screening of Sortase A inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Bacterial Sortase Substrate II , Dabcyl/Edans - 1 mg [anaspec.com]

- 3. Development of Potent and Selective S. aureus Sortase A Inhibitors Based on Peptide Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innopep.com [innopep.com]

- 5. researchgate.net [researchgate.net]

- 6. Substrate-derived Sortase A inhibitors: targeting an essential virulence factor of Gram-positive pathogenic bacteria - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 8. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Continuous Kinetic Sortase A Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

Sortase A (SrtA) is a transpeptidase enzyme found in the cell wall of Gram-positive bacteria, including pathogenic species like Staphylococcus aureus. It plays a crucial role in virulence by anchoring surface proteins containing an LPXTG recognition motif to the peptidoglycan cell wall. Due to its importance in pathogenesis and its absence in mammals, SrtA is a compelling target for the development of novel anti-infective therapies.

This document provides a detailed protocol for setting up a continuous kinetic assay to measure the enzymatic activity of Sortase A. The assay utilizes a specialized peptide substrate, Dabcyl-QALPETGEE-Edans , which is designed based on the principles of Fluorescence Resonance Energy Transfer (FRET).

Assay Principle:

The substrate consists of a peptide sequence (QALPETGEE) that contains the Sortase A recognition motif (LPETG). This peptide is flanked by a fluorophore, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid).

-

Intact Substrate (Quenched State): In the full-length peptide, the Dabcyl molecule is in close proximity to the Edans molecule. The energy from the excited Edans fluorophore is non-radiatively transferred to the Dabcyl quencher, preventing fluorescence emission.

-

Enzymatic Cleavage: Sortase A recognizes and cleaves the peptide bond between the threonine (T) and glycine (G) residues within the LPETG motif.

-

Fluorescence Signal (Active State): Upon cleavage, the Edans-containing fragment is released and diffuses away from the Dabcyl-containing fragment. This separation eliminates the quenching effect, resulting in a measurable increase in fluorescence intensity.

The rate of the increase in fluorescence is directly proportional to the rate of substrate cleavage and thus is a direct measure of Sortase A enzymatic activity. This continuous assay format is ideal for high-throughput screening (HTS) of potential inhibitors and for detailed enzyme kinetic studies.

Caption: FRET mechanism for Sortase A detection.

Materials and Reagents

| Reagent | Supplier | Recommended Storage |

| Recombinant Sortase A (SrtA), ΔN59 | Various | -80°C |

| This compound Substrate | Custom Synthesis | -20°C (lyophilized) |

| Tris-HCl | Sigma-Aldrich | Room Temperature |

| Sodium Chloride (NaCl) | Sigma-Aldrich | Room Temperature |

| Calcium Chloride (CaCl₂) | Sigma-Aldrich | Room Temperature |

| Triglycine (Gly-Gly-Gly) | Sigma-Aldrich | Room Temperature |

| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | Room Temperature |

| Known SrtA Inhibitor (e.g., LPRDSar) | Custom Synthesis | -20°C |

| 96-well Black, Flat-Bottom Plates | Corning, Greiner | Room Temperature |

Experimental Protocols

Reagent Preparation

-

10x Assay Buffer:

-

500 mM Tris-HCl

-

1.5 M NaCl

-

100 mM CaCl₂

-

Adjust pH to 7.5 with HCl. Store at 4°C.

-

-

1x Assay Buffer:

-

Dilute the 10x Assay Buffer 1:10 with nuclease-free water. Prepare fresh before use.

-

-

Substrate Stock Solution (10 mM):

-

Dissolve lyophilized this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Aliquot and store at -20°C, protected from light and moisture.

-

-

Enzyme Stock Solution (SrtA):

-

Reconstitute or dilute recombinant SrtA in 1x Assay Buffer to a stock concentration of 100 µM.

-

Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -80°C. Note: The optimal enzyme concentration should be determined empirically (see Protocol 3.2).

-

-

Triglycine Stock Solution (100 mM):

-

Dissolve Triglycine powder in nuclease-free water to a final concentration of 100 mM. Store at -20°C.

-

-

Inhibitor Stock Solution (e.g., 10 mM LPRDSar):

-

Dissolve the inhibitor in anhydrous DMSO to a final concentration of 10 mM. Store at -20°C.

-

Protocol 1: Enzyme Titration to Determine Optimal Concentration

The goal is to find an enzyme concentration that yields a robust linear rate of fluorescence increase for at least 15-20 minutes.

-

Prepare a 2x Substrate/Triglycine mix in 1x Assay Buffer:

-

Final concentration of Substrate: 40 µM (e.g., 4 µL of 1 mM Substrate stock in 96 µL of buffer).

-

Final concentration of Triglycine: 400 µM (e.g., 4 µL of 10 mM Triglycine stock in 92 µL of buffer).

-

-

Prepare serial dilutions of SrtA in 1x Assay Buffer (2x final concentration). Suggested final concentrations to test: 5 µM, 2.5 µM, 1 µM, 0.5 µM, 0.25 µM, 0.1 µM, and 0 µM (no enzyme control).

-

In a 96-well black plate, add 50 µL of each 2x SrtA dilution to respective wells.

-

Set up the plate reader:

-

Mode: Kinetic

-

Excitation Wavelength: 340 nm

-

Emission Wavelength: 490 nm

-

Read Interval: 60 seconds

-

Read Duration: 30 minutes

-

Temperature: 37°C

-

-

Initiate the reaction by adding 50 µL of the 2x Substrate/Triglycine mix to each well. Mix briefly by gentle pipetting.

-

Immediately place the plate in the reader and begin data acquisition.

-

Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time (seconds) for each concentration. Identify the SrtA concentration that gives a strong, linear initial velocity (v₀) without reaching a plateau too quickly. This concentration will be used for subsequent experiments.

Protocol 2: Substrate Titration for Km and Vmax Determination

This protocol determines the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of SrtA for the substrate.

-

Prepare serial dilutions of the this compound substrate in 1x Assay Buffer. Suggested final concentrations: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM. Prepare these at 2x the final concentration.

-

Prepare a 2x Enzyme/Triglycine mix in 1x Assay Buffer using the optimal SrtA concentration determined in Protocol 3.2 and a final Triglycine concentration of 200 µM.

-

Add 50 µL of each 2x substrate dilution to the wells of a 96-well plate.

-

Configure the plate reader as described in Protocol 3.2.

-

Initiate the reaction by adding 50 µL of the 2x Enzyme/Triglycine mix to each well.

-

Measure the kinetic reaction as before.

-

Data Analysis:

-

For each substrate concentration, calculate the initial velocity (v₀) in RFU/sec from the linear portion of the curve.

-

To convert RFU/sec to M/sec, a standard curve is required. This can be generated by measuring the fluorescence of known concentrations of a free Edans standard or by calculating the fluorescence corresponding to 100% cleavage of a known amount of substrate.

-

Plot the initial velocities (v₀) against substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.

-

Protocol 3: Inhibitor Screening and IC₅₀ Determination

This protocol is used to test the potency of potential SrtA inhibitors.

-

Prepare serial dilutions of the test inhibitor in 1x Assay Buffer containing a constant percentage of DMSO (e.g., 1%). Prepare these at 4x the desired final concentration.

-

In a 96-well plate, add 25 µL of each 4x inhibitor dilution. Include a "no inhibitor" positive control (buffer + DMSO) and a "no enzyme" negative control.

-

Add 25 µL of 4x SrtA enzyme solution (at the optimal concentration) to all wells except the "no enzyme" control.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare a 2x Substrate/Triglycine mix. The substrate concentration should be at or near the determined Km value for optimal sensitivity.

-

Configure the plate reader and initiate the reaction by adding 50 µL of the 2x Substrate/Triglycine mix.

-

Measure the kinetic reaction and calculate the initial velocity (v₀) for each inhibitor concentration.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration relative to the "no inhibitor" control: % Inhibition = (1 - (v₀_inhibitor / v₀_control)) * 100.

-

Plot percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

-

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Optimal Assay Parameters

| Parameter | Optimal Value |

|---|---|

| Sortase A Concentration | [e.g., 0.5 µM] |

| Substrate Concentration | [e.g., 20 µM (for HTS)] |

| Triglycine Concentration | 200 µM |

| Assay Buffer pH | 7.5 |

| Temperature | 37°C |

Table 2: Kinetic Parameters for this compound

| Parameter | Value |

|---|---|

| Km | [Determined Value] µM |

| Vmax | [Determined Value] M/s |

| kcat | [Calculated Value] s⁻¹ |

| kcat/Km | [Calculated Value] M⁻¹s⁻¹ |

Table 3: IC₅₀ Values for Sortase A Inhibitors

| Compound | IC₅₀ (µM) |

|---|---|

| Control Inhibitor (LPRDSar) | [e.g., 18.9 µM] |

| Test Compound 1 | [Determined Value] |

| Test Compound 2 | [Determined Value] |

Workflow and Pathway Visualization

Caption: Workflow for Sortase A kinetic analysis.

Caption: Interaction diagram of assay components.

Application Notes and Protocols for the Fluorogenic Sortase A Substrate: Dabcyl-QALPETGEE-Edans

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the fluorogenic peptide substrate, Dabcyl-QALPETGEE-Edans, for the study of bacterial sortase A (SrtA) activity. This FRET (Förster Resonance Energy Transfer) based substrate is a valuable tool for kinetic analysis of SrtA and for high-throughput screening of potential inhibitors.

Introduction

Sortase A is a transpeptidase found in Gram-positive bacteria that plays a crucial role in anchoring surface proteins to the cell wall peptidoglycan. These surface proteins are often virulence factors, making SrtA an attractive target for the development of novel anti-infective agents. The this compound peptide is a specific substrate for SrtA, incorporating the LPXTG recognition motif (in this case, LPETG). The peptide is flanked by the Dabcyl quencher and the Edans fluorophore. In its intact state, the close proximity of Dabcyl to Edans results in the quenching of Edans' fluorescence. Upon cleavage of the peptide by SrtA, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal allows for a continuous and sensitive assay.

Quantitative Data

The spectral properties of the Dabcyl-Edans FRET pair are summarized in the table below. These values are fundamental for configuring fluorescence plate readers or spectrophotometers for assays utilizing this substrate.

| Parameter | Value | Reference(s) |

| Edans (Donor Fluorophore) | ||

| Excitation Wavelength (λex) | 336 - 340 nm | [1][2] |

| Emission Wavelength (λem) | 490 - 495 nm | [1][3] |

| Dabcyl (Acceptor Quencher) | ||

| Absorption Wavelength (λabs) | ~472 nm | [1] |

Experimental Protocols

This section details a representative protocol for a kinetic assay of Sortase A using the this compound substrate. This protocol can be adapted for inhibitor screening by the inclusion of test compounds.

Materials:

-

This compound substrate

-

Purified Sortase A enzyme

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

-

Optional: Triglycine (for transpeptidation assays)

-

Optional: Putative SrtA inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence microplate reader

Protocol for Sortase A Activity Assay:

-

Preparation of Reagents:

-

Prepare the Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and store at 4°C.

-

Reconstitute the this compound substrate in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM). Store protected from light at -20°C.

-

Dilute the Sortase A enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically but is often in the low micromolar to nanomolar range. Keep the enzyme on ice.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 10 µM).[3]

-

-

Assay Setup:

-

To each well of a black microplate, add the components in the following order:

-

Assay Buffer

-

Substrate solution (to a final concentration of 10 µM)[3]

-

Optional: Test inhibitor at various concentrations or vehicle control (e.g., DMSO).

-

-

Equilibrate the plate to the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the diluted Sortase A enzyme to each well.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the reaction temperature.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a desired period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

For kinetic assays, plot the fluorescence intensity versus time. The initial velocity (V₀) of the reaction can be determined from the linear portion of the curve.

-

For inhibitor screening, compare the reaction rates in the presence of the inhibitor to the control (vehicle only). Calculate the percent inhibition and, if applicable, determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

-

Visualizations

FRET Mechanism in this compound

Caption: FRET mechanism of the this compound substrate upon cleavage by Sortase A.

Experimental Workflow for Sortase A Inhibition Assay

Caption: A typical workflow for screening Sortase A inhibitors using a FRET-based assay.

Sortase A Signaling Pathway

Caption: Simplified reaction mechanism of Sortase A with the FRET substrate.

References

- 1. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]

- 2. Bacterial Sortase Substrate II , Dabcyl/Edans - 1 mg [anaspec.com]

- 3. Purification and characterization of sortase, the transpeptidase that cleaves surface proteins of Staphylococcus aureus at the LPXTG motif - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dabcyl-QALPETGEE-Edans in a 96-Well Plate Format

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the fluorogenic peptide substrate, Dabcyl-QALPETGEE-Edans, in a 96-well plate format to measure the enzymatic activity of sortase A. This assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).

Introduction

The this compound peptide is a specific substrate for sortase A, a transpeptidase found in Gram-positive bacteria. Sortase A plays a crucial role in anchoring surface proteins to the cell wall, making it a key virulence factor and an attractive target for the development of novel anti-infective therapies. This FRET peptide consists of a recognition sequence (QALPETGEE) flanked by a fluorescent donor, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a non-fluorescent quencher, Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). In the intact peptide, the close proximity of Dabcyl to Edans leads to the quenching of Edans' fluorescence. Upon cleavage of the peptide by sortase A at the LPXTG motif, Edans is separated from Dabcyl, resulting in a measurable increase in fluorescence. This direct relationship between fluorescence intensity and enzymatic activity allows for a sensitive and continuous assay suitable for high-throughput screening of sortase A inhibitors.

Principle of the FRET-Based Assay

The assay quantitatively measures the enzymatic activity of sortase A by detecting the increase in fluorescence that occurs upon substrate cleavage.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound substrate and recommended concentration ranges for a typical 96-well plate assay.

Table 1: Substrate Properties

| Property | Value |

| Peptide Sequence | Dabcyl-Gln-Ala-Leu-Pro-Glu-Thr-Gly-Glu-Glu-Edans |

| Molecular Weight | ~1472.7 g/mol |

| Excitation Wavelength (Edans) | ~340 nm |

| Emission Wavelength (Edans) | ~490 nm |

| Quencher | Dabcyl |

Table 2: Recommended Assay Concentrations

| Component | Recommended Final Concentration |

| This compound | 5 - 20 µM |

| Sortase A Enzyme | 1 - 5 µM |

| Triglycine (Nucleophile) | 1 - 5 mM |

| Assay Buffer | See Protocol |

Note: The optimal concentrations of enzyme and substrate may vary depending on the specific experimental conditions and the purity of the enzyme. It is recommended to perform initial optimization experiments.

Experimental Protocols

Materials and Reagents

-

This compound substrate

-

Recombinant Sortase A enzyme

-

Triglycine (GGG)

-

Tris-HCl

-

NaCl

-

CaCl₂

-

DMSO (for dissolving substrate and inhibitors)

-

Black, flat-bottom 96-well microplates (low-binding)

-

Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm

Preparation of Reagents

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5. Prepare a stock solution and store at 4°C.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.

-

Enzyme Stock Solution: Prepare a stock solution of Sortase A in a suitable buffer (e.g., Assay Buffer without CaCl₂). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. The final concentration should be determined based on the specific activity of the enzyme lot.

-

Triglycine Stock Solution: Prepare a 100 mM stock solution of triglycine in deionized water. Store at -20°C.

Experimental Workflow

Standard Assay Protocol for Sortase A Activity

-

Prepare the 96-well plate:

-

Blank: 50 µL of Assay Buffer.

-

Negative Control (No Enzyme): 45 µL of Assay Buffer + 5 µL of Substrate Working Solution.

-

Positive Control (No Inhibitor): 40 µL of Assay Buffer + 5 µL of Enzyme Working Solution + 5 µL of Substrate Working Solution.

-

Test Wells (with Inhibitor): 35 µL of Assay Buffer + 5 µL of Inhibitor Solution + 5 µL of Enzyme Working Solution + 5 µL of Substrate Working Solution.

-

-

Assay Procedure: a. To the appropriate wells of a black 96-well plate, add the Assay Buffer and inhibitor solution (or vehicle for the positive control). b. Add the Sortase A enzyme working solution to the positive control and test wells. c. Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitors to interact. d. Initiate the reaction by adding the this compound substrate working solution to all wells. e. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. f. Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes. Alternatively, for endpoint assays, incubate for a fixed time (e.g., 30 minutes) and then read the fluorescence.

Protocol for Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)

-

Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in Assay Buffer. A typical concentration range would be 0.5 µM to 50 µM.

-

Set up the Assay: In a 96-well plate, for each substrate concentration, set up triplicate reactions containing a fixed, optimized concentration of Sortase A enzyme.

-

Initiate and Measure: Initiate the reactions by adding the enzyme and immediately measure the fluorescence kinetically as described in the standard protocol.

-

Data Analysis: a. For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot. b. Convert the fluorescence units/min to moles/min using a standard curve of the free Edans fluorophore. c. Plot the initial velocity (V₀) against the substrate concentration ([S]). d. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

V = (Vmax * [S]) / (Km + [S])

Data Analysis and Interpretation

The raw data, typically in Relative Fluorescence Units (RFU), should be processed to determine the rate of the enzymatic reaction.

-

For Kinetic Assays: The initial velocity of the reaction is determined from the slope of the linear phase of the fluorescence signal over time.

-

For Endpoint Assays: The fluorescence intensity at a single time point is used.

-

Inhibitor Screening: The percentage of inhibition can be calculated using the following formula:

% Inhibition = [1 - (Slope of Test Well / Slope of Positive Control)] * 100

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Autofluorescence from compounds or plate | Use low-binding, black plates. Subtract the fluorescence of a no-enzyme control. |

| Low signal-to-noise ratio | Sub-optimal enzyme or substrate concentration | Optimize enzyme and substrate concentrations. Ensure the correct filter set is used. |

| Non-linear reaction progress curves | Substrate depletion or enzyme instability | Use a lower enzyme concentration or measure the initial linear phase. Check enzyme stability in the assay buffer. |

| Precipitation of compounds | Low solubility of test compounds | Decrease the final concentration of the compound. Ensure the final DMSO concentration is consistent across all wells and typically below 1%. |

Troubleshooting & Optimization

Technical Support Center: Dabcyl-QALPETGEE-Edans FRET Assay

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Dabcyl-QALPETGEE-Edans FRET (Förster Resonance Energy Transfer) assay, commonly employed for measuring the activity of enzymes like sortase A.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the this compound FRET assay that can lead to a low or absent fluorescent signal.

Q1: Why is my fluorescent signal weak or non-existent?

A low signal can stem from several factors throughout the experimental workflow. A systematic check of the following is recommended:

-

Incorrect Plate Reader Settings: Ensure the excitation and emission wavelengths are set correctly for the Edans fluorophore.[1][2] The optimal wavelengths are approximately 340-355 nm for excitation and 490-538 nm for emission.[1][2][3]

-

Sub-optimal Enzyme Activity: The enzyme may be inactive or functioning poorly due to improper storage, handling, or reaction conditions.

-

Substrate Degradation: The this compound peptide is light-sensitive and susceptible to degradation.

-

Inappropriate Buffer Conditions: The pH, ionic strength, and presence of certain additives in the reaction buffer can significantly impact enzyme activity.

-

Low Enzyme or Substrate Concentration: Insufficient concentrations of either the enzyme or the FRET substrate will result in a weak signal.

Q2: What are the correct plate reader settings for this assay?

Proper plate reader configuration is critical for detecting the fluorescent signal.

-

Excitation Wavelength: Set the excitation wavelength between 340 nm and 355 nm.[1][2][3]

-

Emission Wavelength: Set the emission wavelength between 490 nm and 538 nm.[1][2][3]

-

Plate Type: Use black, opaque microplates to minimize background fluorescence and well-to-well crosstalk.

-

Read Position: For most plate readers, a "top read" is appropriate for fluorescence intensity measurements.

Q3: My enzyme seems to be inactive. What could be the cause?

Enzyme inactivity is a common culprit for low signal. Consider the following:

-

Improper Storage: Ensure the enzyme has been stored at the recommended temperature (typically -20°C or -80°C) in a suitable buffer.

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing the enzyme can lead to denaturation and loss of activity. Aliquot the enzyme upon first use.

-